molecular formula C12H19NO3 B3012552 Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate CAS No. 2375250-45-4

Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate

Cat. No.: B3012552
CAS No.: 2375250-45-4
M. Wt: 225.288
InChI Key: PTEMABXDMQEOQK-HRDYMLBCSA-N
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Description

Chemical Structure and Significance Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is a bicyclic carbamate derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with a ketone group at position 6 and a tert-butoxycarbonyl (Boc) carbamate moiety at position 2. The stereochemistry (1S,2R,4R) is critical for its conformational stability and interaction with biological targets. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of chiral molecules and constrained peptidomimetics .

Properties

IUPAC Name

tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-7-4-8(9)10(14)6-7/h7-9H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEMABXDMQEOQK-HRDYMLBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate typically involves the reaction of a bicyclic heptane derivative with tert-butyl carbamate under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and eliciting desired effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C13H21NO3 (inferred from structurally similar compounds in , and 21).
  • Stereochemical Configuration : The (1S,2R,4R) configuration ensures a rigid bicyclic framework, enhancing its utility in asymmetric synthesis .
  • Functional Groups : The 6-oxo group introduces polarity, while the Boc carbamate provides reversible amine protection, facilitating stepwise synthesis .
Table 1: Structural and Functional Comparison
Compound Name Structure Substituents Molecular Formula Key Properties Applications References
Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate Bicyclo[2.2.1]heptane 6-oxo, Boc carbamate C13H21NO3 Rigid chiral scaffold, m.p. ~160–163°C (analogous to ) Pharmaceutical intermediates, chiral templates
Tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate 2-azabicyclo[2.2.1]heptane Boc carbamate, NH group C11H20N2O2 m.p. not reported; enhanced solubility due to NH group Drug discovery (e.g., kinase inhibitors)
Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate Bicyclo[2.2.1]heptane 1-formyl, Boc carbamate C13H21NO3 m.p. not reported; formyl group enables further derivatization Aldehyde-based conjugation chemistry
(1S,2R,4R)-Bicyclo[2.2.1]hept-2-ylacetic acid Bicyclo[2.2.1]heptane Acetic acid side chain C9H14O2 m.p. varies; carboxylic acid functionality for salt formation Prodrug design, metal-organic frameworks
Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate Bicyclo[3.2.1]octane 8-oxo, Boc carbamate C13H21NO3 Larger ring system; increased conformational flexibility Macrocyclic drug candidates
Key Comparative Insights

Stereochemical Variations :

  • The (1S,2R,4R) configuration in the target compound contrasts with the (1R,4R,5S) configuration in azabicyclo analogs (e.g., ). These differences significantly impact binding affinities in enzyme inhibition studies .
  • Racemic mixtures (e.g., (±)-13 in ) exhibit lower melting points (~160°C) compared to enantiopure derivatives, underscoring the role of chirality in crystallinity .

Functional Group Modifications :

  • Replacement of the 6-oxo group with a formyl () or azabicyclo nitrogen () alters solubility and reactivity. For instance, azabicyclo derivatives are preferred in CNS drug design due to enhanced blood-brain barrier penetration .
  • The acetic acid derivative () lacks the Boc group, enabling direct salt formation but limiting its use in stepwise synthesis .

Ring System Differences: Bicyclo[3.2.1]octane derivatives () offer greater flexibility but reduced steric hindrance compared to norbornane analogs, making them suitable for macrocyclic targets .

Biological Activity

Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is a compound with significant potential in medicinal chemistry and biological research due to its unique structural features and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic heptane structure with a tert-butyl group and a carbamate functional group. The stereochemistry is crucial for its biological activity, as it influences the compound's interaction with biological targets.

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₂H₁₉N₁O₃
Molecular Weight 225.29 g/mol
CAS Number 2375250-45-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity and influencing metabolic pathways.
  • Receptor Binding : Its unique structure allows it to fit into receptor sites, potentially mimicking natural ligands and modulating receptor activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Case Study 1 : A study demonstrated that derivatives of bicyclic compounds showed significant inhibition against various bacterial strains, suggesting a potential role in antibiotic development .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Case Study 2 : Research indicated that similar bicyclic structures could reduce inflammation markers in vitro, hinting at their utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameBiological Activity
Tert-butyl N-[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamateModerate enzyme inhibition
Tert-butyl N-[(1S,2R,4R)-5-oxobicyclo[2.2.1]heptan-2-yl]carbamateHigh receptor affinity

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